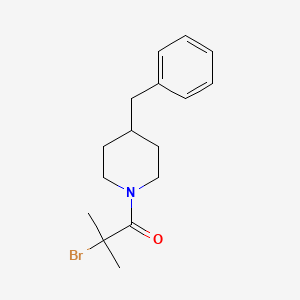

4-Benzyl-1-(2-bromo-2-methylpropanoyl)piperidine

Description

Properties

IUPAC Name |

1-(4-benzylpiperidin-1-yl)-2-bromo-2-methylpropan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H22BrNO/c1-16(2,17)15(19)18-10-8-14(9-11-18)12-13-6-4-3-5-7-13/h3-7,14H,8-12H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KOOCFGBRUWRJEL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C(=O)N1CCC(CC1)CC2=CC=CC=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H22BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

324.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Synthesis of 4-Benzyl-1-(2-bromo-2-methylpropanoyl)piperidine

An In-depth Technical Guide to the

Abstract

This guide provides a comprehensive technical overview for the synthesis of 4-Benzyl-1-(2-bromo-2-methylpropanoyl)piperidine, a key intermediate and functionalized molecule with significant applications in materials science and medicinal chemistry. Primarily, this compound serves as a highly effective initiator for Atom Transfer Radical Polymerization (ATRP), enabling the synthesis of well-defined polymers with complex architectures.[1][2] The synthesis involves a robust and well-understood nucleophilic acyl substitution reaction between 4-benzylpiperidine and 2-bromo-2-methylpropanoyl bromide. This document details the underlying reaction mechanism, provides a validated step-by-step experimental protocol, outlines methods for purification and characterization, and addresses critical safety and handling considerations for the reagents involved. It is intended for researchers and professionals in chemical synthesis, polymer chemistry, and drug development.

Introduction

The Significance of Piperidine Scaffolds

The piperidine ring is a "privileged structure" in medicinal chemistry, frequently appearing in a vast array of bioactive molecules and approved pharmaceutical agents.[3] Its three-dimensional, flexible nature allows it to serve as a versatile scaffold for interacting with biological targets. The N-benzyl piperidine motif, in particular, is often used by medicinal chemists to fine-tune the efficacy and physicochemical properties of drug candidates, providing crucial cation-π interactions with target proteins.[4] Derivatives of 4-benzylpiperidine have been explored for their potential in treating psychosis and neurological disorders due to their activity as monoamine releasing agents and NMDA receptor antagonists.[5]

Role as an Atom Transfer Radical Polymerization (ATRP) Initiator

Beyond its pharmaceutical relevance, the title compound is of great interest in polymer chemistry. The 2-bromo-2-methylpropanoyl group is a classic initiating moiety for Atom Transfer Radical Polymerization (ATRP), a powerful controlled radical polymerization technique.[2][6] ATRP allows for the synthesis of polymers with predetermined molecular weights, narrow molecular weight distributions, and complex architectures like block copolymers and star polymers.[7][8] By incorporating the 4-benzylpiperidine scaffold, this initiator can be used to create specialized polymers where the piperidine unit is precisely located at the start of each polymer chain, potentially imparting unique solubility, self-assembly, or biological-binding properties to the final material.[9][10]

Overview of the Synthetic Strategy

The synthesis of 4-Benzyl-1-(2-bromo-2-methylpropanoyl)piperidine is achieved through the acylation of the secondary amine of 4-benzylpiperidine. This is a nucleophilic acyl substitution reaction where the nitrogen atom of the piperidine ring attacks the electrophilic carbonyl carbon of 2-bromo-2-methylpropanoyl bromide. The reaction is typically conducted in an aprotic solvent in the presence of a non-nucleophilic base to neutralize the hydrogen bromide (HBr) byproduct generated during the reaction.[11]

Reaction Mechanism and Scientific Principles

Nucleophilic Acyl Substitution: The Core of the Synthesis

The formation of the amide bond in the target molecule proceeds via a nucleophilic addition-elimination mechanism.[12][13] This two-stage process is fundamental to the reactions of acyl halides with amines.[14]

-

Nucleophilic Addition: The lone pair of electrons on the nitrogen atom of 4-benzylpiperidine acts as a nucleophile, attacking the electron-deficient carbonyl carbon of 2-bromo-2-methylpropanoyl bromide. This breaks the pi bond of the carbonyl group, and the electrons are pushed onto the oxygen atom, forming a tetrahedral intermediate.[13]

-

Elimination of the Leaving Group: The tetrahedral intermediate is unstable. The lone pair on the oxygen atom reforms the carbon-oxygen double bond. Concurrently, the most stable leaving group, the bromide ion (Br⁻), is expelled.

-

Deprotonation: The resulting product is a protonated amide. A tertiary amine base, such as triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA), which is added to the reaction mixture, removes the proton from the nitrogen atom. This deprotonation step is crucial as it neutralizes the HBr byproduct, preventing it from protonating the starting 4-benzylpiperidine and rendering it non-nucleophilic.[11]

Below is a diagram illustrating the overall reaction scheme.

Caption: Overall reaction for the synthesis of the target compound.

Detailed Experimental Protocol

Materials and Equipment

Materials:

-

4-Benzylpiperidine (C₁₂H₁₇N)[15]

-

2-Bromo-2-methylpropanoyl bromide (C₄H₆Br₂O)[16]

-

Triethylamine (TEA, Et₃N) or N,N-Diisopropylethylamine (DIPEA)

-

Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Silica gel (for column chromatography)

-

Hexanes and Ethyl Acetate (for chromatography eluent)

Equipment:

-

Round-bottom flask with magnetic stir bar

-

Addition funnel

-

Ice bath

-

Magnetic stir plate

-

Rotary evaporator

-

Separatory funnel

-

Glassware for column chromatography

-

Thin Layer Chromatography (TLC) plates and chamber

Step-by-Step Synthesis Procedure

The following workflow diagram outlines the major phases of the synthesis.

Caption: Experimental workflow from setup to final product characterization.

Procedure:

-

Setup: To a dry 250 mL round-bottom flask equipped with a magnetic stir bar, add 4-benzylpiperidine (1.0 eq). Dissolve it in anhydrous dichloromethane (DCM, ~5 mL per mmol of amine).

-

Base Addition: Add triethylamine (1.2 eq) to the solution. If desired, the reaction can be run under an inert atmosphere (e.g., nitrogen or argon).

-

Cooling: Place the flask in an ice-water bath and stir the solution for 10-15 minutes until the internal temperature reaches 0 °C.

-

Acyl Bromide Addition: Dissolve 2-bromo-2-methylpropanoyl bromide (1.1 eq) in a small amount of anhydrous DCM and add it to an addition funnel. Add the acyl bromide solution dropwise to the stirred amine solution over 20-30 minutes, ensuring the internal temperature does not rise significantly.

-

Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Let the reaction stir for 2-4 hours.

-

Monitoring: Monitor the reaction's progress using Thin Layer Chromatography (TLC). The disappearance of the starting amine spot indicates the reaction is complete.

-

Work-up: Quench the reaction by slowly adding saturated aqueous sodium bicarbonate (NaHCO₃) solution. Transfer the mixture to a separatory funnel.

-

Extraction: Extract the aqueous layer twice with DCM. Combine the organic layers.

-

Washing: Wash the combined organic layers sequentially with water and then with brine.

-

Drying: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

Purification

The crude product is typically purified by flash column chromatography on silica gel. A gradient eluent system, starting with a low polarity mixture (e.g., 98:2 Hexanes:Ethyl Acetate) and gradually increasing the polarity (e.g., to 90:10 Hexanes:Ethyl Acetate), is effective for isolating the pure product. Fractions are collected and analyzed by TLC to identify and combine those containing the pure compound.

Data Summary and Analysis

Table 1: Reagent Properties and Quantities (Example Scale)

| Reagent | Formula | Molar Mass ( g/mol ) | Moles (mmol) | Equivalents | Amount |

| 4-Benzylpiperidine | C₁₂H₁₇N | 175.27[15] | 10.0 | 1.0 | 1.75 g |

| 2-Bromo-2-methylpropanoyl bromide | C₄H₆Br₂O | 229.90[16] | 11.0 | 1.1 | 1.40 mL (d=1.81) |

| Triethylamine | C₆H₁₅N | 101.19 | 12.0 | 1.2 | 1.67 mL (d=0.726) |

| Dichloromethane | CH₂Cl₂ | 84.93 | - | - | 50 mL |

Table 2: Expected Spectroscopic Data

| Analysis Type | Expected Features |

| ¹H NMR | Signals corresponding to the benzyl protons (~7.2-7.4 ppm), piperidine ring protons (broad signals ~1.2-4.5 ppm), benzylic CH₂ protons (~2.5 ppm), and the two methyl groups of the propanoyl moiety (singlet, ~1.9 ppm).[17] |

| ¹³C NMR | Signals for the carbonyl carbon (~170 ppm), aromatic carbons (~126-140 ppm), piperidine carbons (~28-46 ppm), the quaternary carbon of the propanoyl group, and the two equivalent methyl carbons. |

| Mass Spec (MS) | A molecular ion peak [M]+ or protonated peak [M+H]+ corresponding to the calculated mass of C₁₆H₂₂BrNO. |

| IR Spectroscopy | A strong characteristic amide carbonyl (C=O) stretching band around 1640-1660 cm⁻¹. |

Safety and Handling

Researcher competence and a thorough risk assessment are mandatory before beginning this synthesis.

Hazard Analysis of Reagents

-

4-Benzylpiperidine: Causes skin and serious eye irritation. May cause respiratory irritation.[15]

-

2-Bromo-2-methylpropanoyl bromide: This is a highly corrosive and lachrymatory substance. It causes severe skin burns and eye damage and is harmful if swallowed.[16][18] It reacts violently with water and moisture, releasing HBr gas.[19][20] It is also a skin sensitizer.[16]

-

Triethylamine: Flammable liquid and vapor. Harmful if swallowed and toxic in contact with skin. Causes severe skin burns and eye damage.

-

Dichloromethane: Suspected of causing cancer. Causes skin and eye irritation.

Recommended Personal Protective Equipment (PPE) and Engineering Controls

-

Engineering Controls: The entire synthesis must be performed inside a certified chemical fume hood to avoid inhalation of corrosive vapors and volatile solvents.

-

Personal Protective Equipment (PPE):

-

Eye Protection: Chemical splash goggles and a face shield are required, especially when handling 2-bromo-2-methylpropanoyl bromide.

-

Hand Protection: Wear heavy-duty, chemical-resistant gloves (e.g., butyl rubber or Viton). A double-gloving approach is recommended.

-

Body Protection: A flame-resistant lab coat and closed-toe shoes are mandatory.

-

Conclusion

The synthesis of 4-Benzyl-1-(2-bromo-2-methylpropanoyl)piperidine is a straightforward yet powerful method for creating a valuable chemical building block. The procedure leverages a fundamental nucleophilic acyl substitution reaction, which is both high-yielding and reliable. The resulting product serves as a bridge between medicinal chemistry and materials science, acting as a functional ATRP initiator that can introduce the pharmaceutically relevant benzylpiperidine moiety into a wide range of polymer structures. Careful attention to anhydrous conditions and rigorous safety protocols, particularly when handling the corrosive acyl bromide, are paramount for the successful and safe execution of this synthesis.

References

- Vice, S., Bara, T., Bauer, A., Evans, C. A., Fort, J., Josien, H., McCombie, S., Miller, M., Nazareno, D., Palani, A., & Tagat, J. (2001). Concise Formation of 4-Benzyl Piperidines and Related Derivatives Using a Suzuki Protocol. The Journal of Organic Chemistry, 66(7), 2487–2492. [Link]

- CN116924967A - Preparation method of N-benzyl-4-piperidone. (n.d.).

- Clark, J. (n.d.). Reaction between acyl chlorides and amines. Chemguide. [Link]

- Cilia, A., & Quartarone, S. (2021). The Benzoylpiperidine Fragment as a Privileged Structure in Medicinal Chemistry: A Comprehensive Review. Molecules, 26(11), 3139. [Link]

- Design, synthesis, ADME and biological evaluation of benzylpiperidine and benzylpiperazine derivatives as novel reversible monoa. (2023). UNIPI. [Link]

- United States Department of Justice, Drug Enforcement Administration. (2018). Synthesis and Characterization of Benzoylfentanyl and Benzoylbenzylfentanyl. DEA.gov. [Link]

- National Center for Biotechnology Information. (n.d.). 4-Benzylpiperidine. PubChem. [Link]

- 4-Benzylpiperidine. (n.d.). In Wikipedia. [Link]

- CN111484444A - The synthetic method of N-benzyl-4-piperidinecarboxaldehyde. (n.d.).

- Lombardo, V. M., et al. (2021). Practical Kilogram Synthesis of (S)-1-Benzyl-4-Bromo-3-Methyl-1,2,3,6-Tetrahydropyridine. ResearchGate. [Link]

- CN1583742A - Method for preparing 4-piperidyl piperidine. (n.d.).

- Scurani, G., Braidi, N., & Parenti, F. (n.d.). Synthesis and Characterization of Bifunctional ATRP Initiators with Tailored Functionalities: Study of the Thermal Stability. IRIS Unimore. [Link]

- N-Benzyl piperidine Fragment in Drug Discovery. (2024). PubMed. [Link]

- Atom transfer radical polymerization. (n.d.). In Wikipedia. [Link]

- Synthesis and Applications of ATRP Macromolecular Initiator. (2025). ResearchGate. [Link]

- Farmer, S. (2023). Acid chlorides react with ammonia, 1° amines and 2° amines to form amides. Chemistry LibreTexts. [Link]/11%3A_Reactions_of_Carboxylic_Acids_and_Their_Derivatives/11.05%3A_Reactions_of_Acid_chlorides)

- National Center for Biotechnology Information. (n.d.). 2-Bromo-2-methylpropionyl bromide. PubChem. [Link]

- Matyjaszewski, K., & Xia, J. (2001). Atom Transfer Radical Polymerization. Chemical Reviews, 101(9), 2921–2990. [Link]

- The design and synthesis of peptide/protein based ATRP initiators. (2005). Durham e-Theses. [Link]

- Acylation Mechanism. (2025). Save My Exams. [Link]

- N‐Benzyl piperidine Fragment in Drug Discovery. (n.d.). ResearchGate. [Link]

- Krishna Solvechem Ltd. (n.d.). MATERIAL SAFETY DATA SHEET (MSDS) - 2-Bromo-2-methylpropionyl bromide. [Link]

- Alfa Aesar. (2026). SAFETY DATA SHEET: 2-Bromoisobutyryl bromide. [Link]

- Zarafshani, Z., et al. (2010). Surface-Initiated Atom Transfer Radical Polymerization for the Preparation of Well-Defined Organic–Inorganic Hybrid Nanomaterials. National Institutes of Health. [Link]

- Reactions of Acyl halide. (n.d.). Toppr. [Link]

- Solid-Phase ATRP Synthesis of Peptide-Polymer Hybrids. (2004). National Institute of Standards and Technology. [Link]

- 1D AND 2D NMR STUDIES OF BENZYL O–VANILLIN. (n.d.). EPrints USM. [Link]%2063-70.pdf)

- Design and Synthesis of 1-(4-Bromo-2-(Pyrrolidine-1-Yl) Benzyl) Piperidine-based Derivatives as Anti-tubulin Agents. (n.d.). PubMed. [Link]

- Amine to Amide (via Acid Chloride). (n.d.). Organic Chemistry Portal. [Link]

- N-Benzoylpiperidine. (n.d.). Automated Topology Builder (ATB) and Repository. [Link]

- 17O NMR parameters of some substituted benzyl ethers components: Ab initio study. (n.d.). ResearchGate. [Link]

Sources

- 1. iris.unimore.it [iris.unimore.it]

- 2. Atom transfer radical polymerization - Wikipedia [en.wikipedia.org]

- 3. mdpi.com [mdpi.com]

- 4. N-Benzyl piperidine Fragment in Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. 4-Benzylpiperidine - Wikipedia [en.wikipedia.org]

- 6. researchgate.net [researchgate.net]

- 7. pubs.acs.org [pubs.acs.org]

- 8. ATRP Ligands & Initiators: Clean Functional Polymers [sigmaaldrich.com]

- 9. The design and synthesis of peptide/protein based ATRP initiators - Durham e-Theses [etheses.dur.ac.uk]

- 10. Surface-Initiated Atom Transfer Radical Polymerization for the Preparation of Well-Defined Organic–Inorganic Hybrid Nanomaterials - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Amine to Amide (via Acid Chloride) - Common Conditions [commonorganicchemistry.com]

- 12. chemguide.co.uk [chemguide.co.uk]

- 13. savemyexams.com [savemyexams.com]

- 14. chem.libretexts.org [chem.libretexts.org]

- 15. 4-Benzylpiperidine | C12H17N | CID 31738 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 16. 2-Bromo-2-methylpropionyl bromide | C4H6Br2O | CID 88685 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 17. 4-Benzylpiperidine(31252-42-3) 1H NMR spectrum [chemicalbook.com]

- 18. kscl.co.in [kscl.co.in]

- 19. fishersci.com [fishersci.com]

- 20. assets.thermofisher.com [assets.thermofisher.com]

Technical Guide: Mass Spectrometry Characterization of 4-Benzyl-1-(2-bromo-2-methylpropanoyl)piperidine

Executive Summary & Chemical Context

This guide details the mass spectrometry (MS) characterization of 4-Benzyl-1-(2-bromo-2-methylpropanoyl)piperidine (

Accurate MS analysis is critical to verify the integrity of the carbon-bromine (

Physicochemical Profile & Sample Preparation[1][2]

Before analysis, the stability of the tertiary bromide must be preserved. The

Table 1: Physicochemical Properties

| Property | Value / Characteristic | Relevance to MS |

| Formula | Basis for exact mass calculation. | |

| Exact Mass ( | 323.0885 Da | Monoisotopic peak target. |

| Exact Mass ( | 325.0864 Da | Isotopic confirmation target. |

| LogP (Predicted) | ~3.5 - 4.0 | Hydrophobic; requires organic mobile phase. |

| Lability | Tertiary Alkyl Halide | Thermal degradation risk in GC-MS; ESI-MS is preferred. |

Sample Preparation Protocol

Objective: Minimize in-source degradation while maximizing ionization efficiency.

-

Solvent Selection: Use LC-MS grade Methanol (MeOH) or Acetonitrile (ACN) . Avoid water in the stock solution to prevent hydrolysis of the bromide.

-

Concentration: Prepare a stock solution at 1 mg/mL. Dilute to 1–10 µg/mL for direct infusion or LC-MS injection.

-

Additives: Add 0.1% Formic Acid to facilitate protonation (

formation).-

Note: Avoid ammonium additives if possible, as ammoniated adducts

can complicate the isotopic envelope analysis.

-

-

Filtration: Use a 0.2 µm PTFE filter (hydrophobic) to remove particulates.

Theoretical Fragmentation & Predictive Analysis

The mass spectrum of this molecule is defined by three mechanistic pillars: the Bromine Isotope Pattern , the Amide Bond Cleavage , and the Benzylic Stability .

The Isotopic Fingerprint (The "Doublet")

Bromine exists naturally as two stable isotopes:

-

Observation: The molecular ion (

or -

Validation: If the peaks at

324 and 326 (protonated) are not approximately equal in intensity, the sample has degraded (likely losing Br).

Primary Fragmentation Pathways (CID)

Upon Collision-Induced Dissociation (CID), the molecule undergoes predictable bond scissions:

-

Carbon-Bromine Cleavage (Neutral Loss): The weakest bond is the tertiary

. -

Amide Bond Scission: Cleavage between the carbonyl carbon and the piperidine nitrogen.

-

Result: Generates the acylium ion (2-bromo-2-methylpropanoyl cation) or the protonated 4-benzylpiperidine.

-

-

Benzylic Cleavage (Tropylium Formation): The benzyl group at the C4 position of the piperidine ring is highly characteristic.

Visualized Fragmentation Pathways[2][6][7][8]

The following diagram maps the logical flow of fragmentation from the precursor ion to the diagnostic fragments.

Figure 1: Mechanistic fragmentation map illustrating the transition from the brominated precursor to the stable tropylium diagnostic ion.

Data Interpretation & Validation Tables

Use the following tables to validate your experimental data. All values assume positive mode ESI (

Table 2: Precursor Ion Validation

| Ion Identity | Formula | Theoretical | Acceptance Criteria |

| Monoisotopic ( | 324.096 | Base peak or co-dominant. | |

| Isotope ( | 326.094 | Intensity must be 95-105% of the 324 peak. | |

| Carbon Isotope | 325.099 | ~17% intensity of the 324 peak. |

Table 3: Diagnostic Fragment Ions (MS/MS)

| Fragment Structure | Origin / Mechanism | |

| 244.1 | Loss of Initiator Functionality. Indicates the piperidine core is intact but the bromine is lost. | |

| 4-Benzylpiperidine Core | 176.1 | Amide Hydrolysis Product. Confirms the amine backbone. |

| Tropylium Ion | 91.1 | Benzyl Marker. Highly stable aromatic cation |

| Acylium Ion | 149.0 / 151.0 | Initiator Headgroup. Confirms the 2-bromo-2-methylpropanoyl group is attached. |

Experimental Workflow (QC & Analysis)

This workflow ensures that the instability of the ATRP initiator does not lead to false negatives (e.g., detecting the hydrolyzed alcohol form).

Figure 2: Analytical workflow emphasizing the critical "Isotope Check" decision point to detect hydrolysis.

Troubleshooting & Common Pitfalls

-

Missing Bromine Pattern:

-

Weak Signal:

-

Cause: Tertiary bromides can be poor proton acceptors compared to the amide oxygen.

-

Solution: Increase formic acid concentration to 0.2% or use an APCI (Atmospheric Pressure Chemical Ionization) source if ESI is insufficient.

-

-

Sodium Adducts:

References

-

Matyjaszewski, K., & Tsarevsky, N. V. (2014). Macromolecular Engineering by Atom Transfer Radical Polymerization. Journal of the American Chemical Society, 136(18), 6513–6533. [Link]

- McLafferty, F. W., & Tureček, F. (1993). Interpretation of Mass Spectra (4th ed.). University Science Books.

-

Holčapek, M., et al. (2010). Mass spectrometry of coupling products of benzenediazonium salts. Journal of Mass Spectrometry, 45(8), 843–850. (Reference for tropylium ion formation and benzylic cleavage dynamics). [Link]

-

Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. Wiley.[8] (Authoritative source for Halogen isotopic abundance calculations).

Sources

- 1. m.youtube.com [m.youtube.com]

- 2. dc.etsu.edu [dc.etsu.edu]

- 3. chemistry.miamioh.edu [chemistry.miamioh.edu]

- 4. Tropylium Ion, an Intriguing Moiety in Organic Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mass spectrum of 2-bromobutane C4H9Br CH3CHBrCH2CH3 fragmentation pattern of m/z m/e ions for analysis and identification of sec-butyl bromide image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 6. researchgate.net [researchgate.net]

- 7. Revisiting Fragmentation Reactions of Protonated α-Amino Acids by High-Resolution Electrospray Ionization Tandem Mass Spectrometry with Collision-Induced Dissociation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. N-Benzyl piperidine Fragment in Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Introduction: The Pivotal Role of the Initiator in Controlled Polymer Synthesis

An In-Depth Guide to 4-Benzyl-1-(2-bromo-2-methylpropanoyl)piperidine as a Functional Initiator for Atom Transfer Radical Polymerization (ATRP)

Atom Transfer Radical Polymerization (ATRP) stands as a cornerstone of modern polymer chemistry, offering unparalleled control over polymer molecular weight, architecture, and functionality.[1][2] This robust technique relies on a reversible deactivation mechanism, typically catalyzed by a transition metal complex (most commonly copper), which maintains a low concentration of active radical species at any given time.[3][4] This dynamic equilibrium between active (propagating) and dormant (halogen-capped) chains is the key to minimizing termination reactions and achieving polymers with low polydispersity indices (PDI).[5]

At the heart of every ATRP system lies the initiator, a molecule whose structure dictates the starting point of every polymer chain. The initiator's primary role is to quantitatively generate the initial radical species, thereby defining the total number of propagating chains in the system.[1][] Consequently, the choice of initiator is critical not only for controlling the final molecular weight but also for installing specific chemical functionality at the α-chain end of the polymer.[5]

This guide focuses on 4-benzyl-1-(2-bromo-2-methylpropanoyl)piperidine , a functional initiator designed for precision and versatility in ATRP. Its structure combines two key features:

-

A 2-bromo-2-methylpropanoyl Group: This tertiary alkyl bromide is a highly efficient initiating moiety for a wide range of monomers, ensuring rapid and uniform initiation of polymerization.

-

A 4-Benzylpiperidine Moiety: This functional group imparts unique characteristics to the resulting polymer. The piperidine nitrogen can be protonated, making the polymer pH-responsive, while the benzyl group can engage in aromatic interactions or serve as a handle for further post-polymerization modification.

This document serves as a comprehensive technical guide for researchers, scientists, and drug development professionals, providing detailed protocols for the synthesis of this initiator and its application in ATRP, along with methods for polymer characterization and troubleshooting.

Part 1: Synthesis of the Initiator

The synthesis of 4-benzyl-1-(2-bromo-2-methylpropanoyl)piperidine is a straightforward acylation reaction between 4-benzylpiperidine and 2-bromo-2-methylpropionyl bromide. The reaction requires a non-nucleophilic base, such as triethylamine (TEA), to act as an acid scavenger for the hydrobromic acid (HBr) byproduct.

Causality Behind Experimental Choices:

-

Reagents: 4-benzylpiperidine serves as the functional backbone. 2-bromo-2-methylpropionyl bromide is chosen for its highly reactive acyl bromide group, which readily reacts with the secondary amine of the piperidine, and its tertiary bromide, which is an excellent radical precursor for ATRP.

-

Base: Triethylamine is used to neutralize the HBr formed during the reaction, driving the equilibrium towards the product and preventing the protonation of the starting amine, which would render it unreactive.

-

Solvent: Dichloromethane (DCM) is an excellent solvent for this reaction as it is relatively inert and dissolves all reactants and the product, facilitating a homogeneous reaction environment.

-

Temperature: The reaction is performed at 0 °C initially to control the exothermicity of the acylation, then allowed to warm to room temperature to ensure completion.

-

Purification: A standard aqueous workup removes the triethylammonium bromide salt and any unreacted starting materials. Column chromatography provides the final high-purity product.

Experimental Protocol: Synthesis of 4-Benzyl-1-(2-bromo-2-methylpropanoyl)piperidine

Materials & Reagents

| Reagent | Formula | MW ( g/mol ) | Amount | Moles (mmol) |

| 4-Benzylpiperidine | C₁₂H₁₇N | 175.27 | 5.00 g | 28.52 |

| 2-Bromo-2-methylpropionyl bromide | C₄H₆Br₂O | 229.90 | 7.87 g (3.88 mL) | 34.22 |

| Triethylamine (TEA) | C₆H₁₅N | 101.19 | 4.33 g (5.96 mL) | 42.78 |

| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | 150 mL | - |

Step-by-Step Procedure:

-

Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar, add 4-benzylpiperidine (5.00 g, 28.52 mmol) and anhydrous dichloromethane (100 mL).

-

Cooling: Place the flask in an ice bath and stir the solution for 15 minutes until it reaches 0 °C.

-

Addition of Base: Add triethylamine (4.33 g, 42.78 mmol) to the solution dropwise via syringe.

-

Addition of Acyl Bromide: In a separate flask, dissolve 2-bromo-2-methylpropionyl bromide (7.87 g, 34.22 mmol) in anhydrous dichloromethane (50 mL). Add this solution to the reaction flask dropwise over 30 minutes using an addition funnel, ensuring the internal temperature remains below 5 °C.

-

Reaction: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 12-16 hours.

-

Workup:

-

Quench the reaction by slowly adding 50 mL of deionized water.

-

Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with 1 M HCl (2 x 50 mL), saturated NaHCO₃ solution (2 x 50 mL), and brine (1 x 50 mL).

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure to yield the crude product.

-

-

Purification: Purify the crude oil via flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to obtain the final product as a colorless or pale yellow oil.

Safety Precautions: 2-bromo-2-methylpropionyl bromide is corrosive and a lachrymator. Handle it in a fume hood with appropriate personal protective equipment (gloves, safety glasses, lab coat).

Synthesis Workflow Diagram

Caption: Workflow for the synthesis of the ATRP initiator.

Part 2: Application in Atom Transfer Radical Polymerization (ATRP)

The synthesized initiator can now be used to polymerize a wide variety of monomers, such as styrenes, (meth)acrylates, and acrylamides, in a controlled manner.

ATRP Mechanism: A Self-Validating System

The core of ATRP is the reversible activation of the dormant polymer chain (Pₙ-X) by a transition metal catalyst in a lower oxidation state (e.g., Cu(I) complexed by a ligand, L).[3] This generates a propagating radical (Pₙ•) and the catalyst in a higher oxidation state (X-Cu(II)/L). This higher oxidation state complex can then rapidly deactivate the propagating radical, reforming the dormant species.[5] This activation/deactivation cycle ensures that the radical concentration remains low, suppressing termination events. A successful ATRP is self-validating: a linear evolution of molecular weight with monomer conversion and a consistently low polydispersity are hallmarks of a well-controlled system.[4]

ATRP Catalytic Cycle Diagram

Caption: Standard workflow for polymer characterization after ATRP.

Part 4: Troubleshooting Common ATRP Issues

Even with robust protocols, challenges can arise. This section addresses common problems and their solutions.

| Problem | Potential Cause(s) | Suggested Solution(s) |

| No or Very Low Conversion | - Presence of oxygen or other inhibitors.- Inactive catalyst (Cu(I) oxidized to Cu(II)).- Impure monomer/solvent. | - Improve degassing technique (use more freeze-pump-thaw cycles).- Use fresh, high-purity Cu(I)Br; store under inert gas.- Purify monomer by passing through basic alumina to remove inhibitor. |

| High Polydispersity (PDI > 1.5) | - Slow initiation compared to propagation.- Insufficient deactivator (Cu(II)) concentration.- High reaction temperature causing termination. | - Ensure a highly active initiator/catalyst system is used.- Add a small amount of Cu(II)Br₂ at the start of the reaction (~5-10 mol% of Cu(I)Br).- Lower the reaction temperature. |

| Bimodal Molecular Weight Distribution | - Impurities in the initiator or monomer.- Inefficient initiation leading to a second population of chains.- Side reactions, such as coupling. [7] | - Re-purify the initiator.- Ensure rapid and complete mixing at the start of the reaction.- Re-evaluate catalyst/ligand system for the specific monomer. |

| Polymerization Stops Prematurely | - Irreversible termination of propagating radicals.- Build-up of Cu(II) deactivator, shifting equilibrium completely to the dormant side. | - Ensure the system is free of oxygen.- Consider using an advanced ATRP technique like ARGET or ICAR ATRP, which continuously regenerates the Cu(I) activator. [8][9] |

References

-

Vice, S., et al. (2001). Concise Formation of 4-Benzyl Piperidines and Related Derivatives Using a Suzuki Protocol. The Journal of Organic Chemistry, 66(8), 2487–2492. [Link]

- CN116924967A - Preparation method of N-benzyl-4-piperidone - Google P

-

Parkatzidis, K., et al. (2021). Tailoring polymer dispersity by mixing ATRP initiators. Polymer Chemistry, 12(40), 5789-5796. [Link]

- CN1583742A - Method for preparing 4-piperidyl piperidine - Google P

-

Wikipedia. Atom transfer radical polymerization. [Link]

-

Matyjaszewski, K., & Tsarevsky, N. V. (2014). Atom Transfer Radical Polymerization: Current Status and Future Perspectives. Macromolecules, 47(15), 5030–5051. [Link]

-

Chemistry LibreTexts. (2021). 2.11: Living Radical Polymerization- ATRP. [Link]

-

Matyjaszewski Polymer Group. Photoinitiated ATRP. Carnegie Mellon University.[Link]

-

Matyjaszewski Polymer Group. Procedures for Initiation of an ATRP Reaction. Carnegie Mellon University.[Link]

-

Al-Bagoury, M., et al. (2018). Surface Initiated ATRP: Synthesis and Characterization of Functional Polymers Grafted on Modified Cellulose Beads. ResearchGate.[Link]

-

Matyjaszewski Polymer Group. Atom Transfer Radical Polymerization. Carnegie Mellon University.[Link]

-

Sahoo, S. K., et al. (2013). Synthesis through ATRP and characterization of hydrophobic polystyrene-block-poly(ethylene glycol)-block-polystyrene tri-block copolymer. Macromolecules: An Indian Journal, 9(2), 64-70. [Link]

-

Matyjaszewski Polymer Group. Structural Characterization of an ATRP Catalyst Complex. Carnegie Mellon University.[Link]

-

Wikipedia. 4-Benzylpiperidine. [Link]

-

Gregory, A., & Stenzel, M. H. (2012). Prop-2-yn-1-yl 2-Bromo-2-methylpropanoate: Identification and Suppression of Side Reactions of a Commonly Used Terminal Alkyne-Functional ATRP Initiator. Australian Journal of Chemistry, 65(8), 1047-1053. [Link]

-

Cilibrizzi, A., et al. (2020). The Benzoylpiperidine Fragment as a Privileged Structure in Medicinal Chemistry: A Comprehensive Review. Molecules, 25(8), 1930. [Link]

-

Coessens, V., et al. (2001). Functional polymers by atom transfer radical polymerization. Progress in Polymer Science, 26(3), 337-377. [Link]

Sources

- 1. Atom transfer radical polymerization - Wikipedia [en.wikipedia.org]

- 2. tsijournals.com [tsijournals.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Atom Transfer Radical Polymerization - Matyjaszewski Polymer Group - Carnegie Mellon University [cmu.edu]

- 5. ATRP Ligands & Initiators: Clean Functional Polymers [sigmaaldrich.com]

- 7. researchgate.net [researchgate.net]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. Procedures for Initiation of an ATRP - Matyjaszewski Polymer Group - Carnegie Mellon University [cmu.edu]

Advanced Methodologies for Functional Polymers in Drug Delivery: Protocols for Stimuli-Responsive Systems

Executive Summary & Strategic Rationale

The transition from passive polymeric carriers (e.g., standard PEG-PLA) to stimuli-responsive "smart" polymers represents a paradigm shift in precision medicine.[1] Functional polymers that respond to specific physiological triggers—such as pH gradients, temperature fluctuations, or redox potentials—allow for spatiotemporal control over drug release, significantly widening the therapeutic index of cytotoxic payloads.

This guide moves beyond theoretical reviews to provide field-proven protocols for two high-value applications: pH-responsive micelles for tumor targeting and thermo-responsive hydrogels for sustained depot delivery. These workflows are designed to ensure reproducibility, high encapsulation efficiency, and structural integrity.

Application Note I: pH-Responsive Polymeric Micelles for Intracellular Doxorubicin Delivery[2]

Target Mechanism: The "Endosomal Escape" strategy. Tumor extracellular environments (pH ~6.5–6.8) and endosomal compartments (pH ~5.0–5.5) are significantly more acidic than physiological blood (pH 7.4). By utilizing block copolymers with ionizable core blocks (e.g., Poly(2-(diisopropylamino)ethyl methacrylate) [PDPA] or Poly(histidine)), we engineer micelles that remain stable during circulation but disassemble or swell rapidly upon endocytosis, triggering payload release.

Mechanism of Action Diagram

Figure 1: Mechanism of pH-triggered micelle disassembly. At acidic pH, the hydrophobic core becomes protonated and hydrophilic, leading to structural destabilization.

Protocol: Preparation of DOX-Loaded pH-Sensitive Micelles

Critical Pre-requisite: Doxorubicin Hydrochloride (DOX[2][3]·HCl) is water-soluble and will not partition effectively into the hydrophobic micelle core. It must be neutralized to its hydrophobic free base form (DOX) in situ or prior to encapsulation.

Materials:

-

Amphiphilic Block Copolymer: PEG-b-PDPA (Mw ~5k-15k)

-

Triethylamine (TEA)

-

Solvents: DMSO or DMF (organic phase), PBS (aqueous phase)

Step-by-Step Methodology:

-

Drug Neutralization (The "Free Base" Step):

-

Dissolve DOX[3]·HCl in DMSO at a concentration of 5 mg/mL.

-

Add 2.0 molar equivalents of Triethylamine (TEA) relative to DOX. Stir in the dark for 12 hours.

-

Why: TEA removes the HCl proton, rendering DOX hydrophobic, which drives it into the polymer core during self-assembly.

-

-

Polymer Dissolution:

-

Dissolve the PEG-b-PDPA copolymer in the same DMSO solution containing the neutralized DOX.

-

Target Polymer concentration: 10–20 mg/mL.

-

Target Drug Loading: 10–20% w/w (Drug/Polymer).

-

-

Self-Assembly via Dialysis (Nanoprecipitation):

-

Transfer the mixture into a dialysis membrane (MWCO 3.5 kDa).

-

Dialyze against distilled water (pH 8.0, adjusted with minimal NaOH) for 24 hours.

-

Critical Control: Maintain external pH > 7.4. If the pH drops, the PDPA block becomes hydrophilic, and micelles will not form.

-

Change dialysate 3–4 times to remove DMSO and free TEA.

-

-

Purification & Sterilization:

-

Filter the micelle suspension through a 0.45 µm PVDF syringe filter to remove unencapsulated drug aggregates.

-

Lyophilize for long-term storage or store at 4°C.

-

Application Note II: Injectable Thermo-Responsive Hydrogels

Target Mechanism: In Situ Sol-Gel Transition. PLGA-PEG-PLGA triblock copolymers exhibit a unique reverse thermal gelation profile. They are free-flowing liquids at room temperature (20–25°C), facilitating easy injection, but form a semi-solid physical gel at body temperature (37°C), creating a sustained release depot.

Synthesis & Characterization Workflow

Figure 2: Synthesis workflow for PLGA-PEG-PLGA triblock copolymers using Ring Opening Polymerization (ROP).

Protocol: Rheological Characterization (Tube Inversion Method)

To validate the clinical utility of the hydrogel, the Sol-Gel transition temperature must be precisely characterized.

-

Sample Preparation:

-

Prepare a 20% (w/v) polymer solution in PBS (pH 7.4) at 4°C. Stir until clear.

-

Add the drug payload (e.g., protein, peptide) at this stage while the solution is cold (Sol state).

-

-

Tube Inversion Test:

-

Place 0.5 mL of the solution in a 2 mL glass vial.

-

Immerse the vial in a temperature-controlled water bath starting at 20°C.

-

Increase temperature by 1°C every 5 minutes.

-

At each step, invert the vial.

-

Endpoint: The sample is considered a "Gel" when it does not flow within 30 seconds of inversion.

-

-

Data Output:

-

Plot Temperature (X-axis) vs. Gelation State.

-

Success Criteria: Solution flows at 25°C and forms a stable gel at 32–37°C.

-

Characterization Suite & Data Presentation

Accurate characterization is the pillar of reproducibility. Use the following metrics to validate your system.

| Technique | Parameter Measured | Target Specification (Micelles) | Target Specification (Hydrogels) |

| Dynamic Light Scattering (DLS) | Hydrodynamic Diameter ( | 20 – 200 nm (PDI < 0.2) | N/A (Sol state aggregates < 50 nm) |

| Zeta Potential | Surface Charge | -10 to +10 mV (Stealth PEG shell) | Neutral |

| TEM / Cryo-TEM | Morphology | Spherical, core-shell structure | Porous network (in gel state) |

| 1H-NMR | Copolymer Composition | Confirm LA/GA ratio & PEG content | Confirm LA/GA ratio & PEG content |

| In Vitro Release | Release Kinetics | pH 7.4: < 20% in 24hpH 5.0: > 80% in 24h | Sustained release over 7–30 days |

Expert Tips & Troubleshooting

1. The "Burst Release" Problem in Micelles:

-

Cause: Drug adsorbed on the surface rather than inside the core.

-

Solution: Ensure thorough washing/dialysis after formation. Increase the hydrophobicity of the core block (e.g., increase PCL or PLA length) to improve drug retention.

2. Hydrogel Clogging Needles:

-

Cause: Sol-Gel transition temperature is too low (gelation in the syringe).

-

Solution: Adjust the PEG/PLGA ratio. Increasing the PEG content generally raises the transition temperature. Keep the syringe chilled (4°C) prior to injection.

3. Incomplete Polymer Dissolution:

-

Observation: Cloudy solution during synthesis workup.

-

Solution: PLGA-PEG-PLGA is often soluble in cold water but insoluble in hot water. Always dissolve crude polymer in ice-cold water (4°C) for purification.

References

-

MDPI (2025). Functional Polymers for Drug Delivery and Their Effects. Special Issue, Polymers.[4]

-

RSC (2025). Modified PLGA–PEG–PLGA thermosensitive hydrogels with suitable thermosensitivity. Journal of Materials Chemistry B.

-

NIH (2021). Thermo-Responsive PLGA-PEG-PLGA Hydrogels as Novel Injectable Platforms. PubMed Central.

-

MDPI (2026). Advances in Polymer Micelles for Cancer Therapy: From Conventional to Smart Delivery Systems.[1] Pharmaceutics.[5][6][7][8][9]

-

NIH (2016). pH-sensitive polymeric micelles formed by doxorubicin conjugated prodrugs.[6] PubMed.

-

Sigma-Aldrich. Polymer Drug Delivery Techniques. Technical Guide.

-

RSC (2025). Characterisation of polymeric nanoparticles for drug delivery. Nanoscale.[7][10]

Sources

- 1. mdpi.com [mdpi.com]

- 2. iris.uniroma1.it [iris.uniroma1.it]

- 3. In vivo evaluation of doxorubicin-loaded polymeric micelles targeting folate receptors and early endosomal pH in drug-resistant ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. resolvemass.ca [resolvemass.ca]

- 6. pH-sensitive polymeric micelles formed by doxorubicin conjugated prodrugs for co-delivery of doxorubicin and paclitaxel - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. mdpi.com [mdpi.com]

- 9. Single and Multiple Stimuli-Responsive Polymer Particles for Controlled Drug Delivery [mdpi.com]

- 10. Characterisation of polymeric nanoparticles for drug delivery - Nanoscale (RSC Publishing) [pubs.rsc.org]

Application Notes and Protocols for Controlled Radical Polymerization with 4-Benzyl-1-(2-bromo-2-methylpropanoyl)piperidine

Introduction: Precision in Polymer Synthesis through Controlled Radical Polymerization

The advent of controlled radical polymerization (CRP) techniques has revolutionized the field of polymer chemistry, offering unprecedented control over polymer molecular weight, architecture, and functionality. Among these techniques, Atom Transfer Radical Polymerization (ATRP) has emerged as a particularly robust and versatile method.[1] ATRP allows for the synthesis of well-defined polymers with narrow molecular weight distributions (low polydispersity) and a high degree of chain-end functionality. This level of control is crucial in the development of advanced materials for applications ranging from drug delivery and biomaterials to electronics and coatings.

A key feature of ATRP is its tolerance to a wide variety of functional groups in both the monomer and the initiator.[2] This has led to the development of a vast library of functional initiators, which are molecules that not only initiate the polymerization but also introduce a specific chemical group at one end of the polymer chain.[3] The initiator 4-Benzyl-1-(2-bromo-2-methylpropanoyl)piperidine is a prime example of such a functional initiator. It combines the highly efficient 2-bromo-2-methylpropanoyl initiating group with a 4-benzylpiperidine moiety. The piperidine ring is a prevalent structural motif in many biologically active compounds and pharmaceuticals, making this initiator particularly interesting for the synthesis of polymers with potential biomedical applications.

This guide provides a comprehensive overview of the principles and protocols for conducting ATRP using 4-Benzyl-1-(2-bromo-2-methylpropanoyl)piperidine as a functional initiator.

The Mechanism of Action: A Deeper Look into ATRP

ATRP is a catalytic process that involves a reversible redox reaction, typically catalyzed by a transition metal complex (most commonly copper-based).[4][5] The process establishes a dynamic equilibrium between a small number of active, propagating radicals and a large majority of dormant polymer chains.[2] This equilibrium minimizes the concentration of radicals at any given time, thereby suppressing termination reactions that are common in conventional free radical polymerization.[4]

The key steps in ATRP initiated by 4-Benzyl-1-(2-bromo-2-methylpropanoyl)piperidine are as follows:

-

Activation: The initiator is activated by a transition metal complex in its lower oxidation state (e.g., Cu(I) complexed with a ligand). The copper complex abstracts the bromine atom from the initiator, generating a radical and the transition metal complex in its higher oxidation state (e.g., Cu(II)Br).[2]

-

Propagation: The generated radical adds to a monomer molecule, initiating the growth of the polymer chain. This process is repeated, adding monomer units one by one.

-

Deactivation: The transition metal complex in the higher oxidation state can transfer the halogen atom back to the propagating radical, reforming the dormant species and the lower oxidation state catalyst. This reversible deactivation is crucial for maintaining control over the polymerization.[6]

This continuous cycle of activation and deactivation ensures that all polymer chains grow at a similar rate, leading to a polymer with a predetermined molecular weight and a narrow molecular weight distribution.[2]

Caption: General mechanism of ATRP initiated by a functional initiator.

Experimental Protocols

The following protocols provide a general framework for conducting ATRP with 4-Benzyl-1-(2-bromo-2-methylpropanoyl)piperidine. The specific conditions may need to be optimized depending on the monomer and the desired polymer characteristics.

Materials and Reagents

| Reagent | Supplier | Purity/Grade | Notes |

| 4-Benzyl-1-(2-bromo-2-methylpropanoyl)piperidine | Custom Synthesis/TCI | >98% | The functional initiator. |

| Monomer (e.g., Styrene, Methyl Acrylate) | Sigma-Aldrich | >99% | Should be passed through a column of basic alumina to remove inhibitor. |

| Copper(I) Bromide (CuBr) | Sigma-Aldrich | 99.999% | The catalyst. Should be purified if necessary. |

| Ligand (e.g., PMDETA, Me6TREN) | Sigma-Aldrich | >99% | Solubilizes the copper catalyst and modulates its activity. |

| Anisole | Sigma-Aldrich | Anhydrous, >99.7% | A common solvent for ATRP. |

| Tetrahydrofuran (THF) | Sigma-Aldrich | Anhydrous, >99.9% | For dissolving the polymer after the reaction. |

| Methanol | Sigma-Aldrich | ACS Reagent | For precipitating the polymer. |

| Basic Alumina | Sigma-Aldrich | Activated | For removing the inhibitor from the monomer and the catalyst. |

General Polymerization Procedure

This procedure is for a typical ATRP of styrene. Modifications for other monomers are noted.

-

Monomer Purification: Pass styrene (or other monomer) through a short column of basic alumina to remove the inhibitor immediately before use.

-

Reaction Setup:

-

To a dry Schlenk flask equipped with a magnetic stir bar, add CuBr (e.g., 0.0143 g, 0.1 mmol).

-

Seal the flask with a rubber septum, and cycle between vacuum and nitrogen three times to ensure an inert atmosphere.[7]

-

Under a positive flow of nitrogen, add the desired amount of deoxygenated anisole (solvent) and the purified, deoxygenated monomer (e.g., styrene, 10.4 g, 100 mmol) via syringe.

-

Add the ligand (e.g., PMDETA, 0.0173 g, 0.1 mmol) via syringe. The solution should turn green as the copper complex forms.[8]

-

Finally, add the initiator, 4-Benzyl-1-(2-bromo-2-methylpropanoyl)piperidine (e.g., 0.325 g, 1 mmol), via syringe to start the polymerization.

-

-

Polymerization:

-

Immerse the Schlenk flask in a preheated oil bath at the desired temperature (e.g., 110 °C for styrene).

-

Stir the reaction mixture for the desired amount of time. The progress of the reaction can be monitored by taking samples at regular intervals and analyzing the monomer conversion by ¹H NMR or gas chromatography.

-

-

Termination and Purification:

-

To stop the polymerization, cool the flask to room temperature and expose the reaction mixture to air.[8]

-

Dilute the mixture with THF.[7]

-

Pass the solution through a short column of neutral alumina to remove the copper catalyst.[9] The alumina will turn blue/green as it adsorbs the copper complex.

-

Concentrate the filtered solution by rotary evaporation.

-

Precipitate the polymer by slowly adding the concentrated solution to a large excess of a non-solvent, such as methanol.[8][10]

-

Collect the polymer by filtration and dry it in a vacuum oven until a constant weight is achieved.[7]

-

Caption: Experimental workflow for ATRP.

Data Presentation: Typical Reaction Conditions

The following table provides a starting point for the ATRP of common monomers using a copper-based catalyst system. The target degree of polymerization (DP) is the molar ratio of monomer to initiator.

| Monomer | [Monomer]:[Initiator]:[CuBr]:[Ligand] | Ligand | Solvent | Temp (°C) | Expected PDI |

| Styrene | 100:1:1:1 | PMDETA | Anisole | 110 | < 1.2 |

| Methyl Acrylate | 100:1:1:2 | dNbpy | Toluene | 90 | < 1.2 |

| n-Butyl Acrylate | 200:1:1:1 | Me6TREN | Anisole | 60 | < 1.3 |

PDI = Polydispersity Index (Mw/Mn)

Characterization of the Synthesized Polymer

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy is a powerful tool for confirming the structure of the polymer and determining the monomer conversion. The presence of signals corresponding to the 4-benzylpiperidine group from the initiator can confirm its incorporation into the polymer chain. Monomer conversion can be calculated by comparing the integration of the monomer vinyl proton signals to the polymer backbone proton signals.[11]

Gel Permeation Chromatography (GPC) / Size Exclusion Chromatography (SEC)

GPC/SEC is used to determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (PDI = Mw/Mn) of the polymer.[12] For a successful ATRP, the obtained Mn should be close to the theoretical value (calculated from the monomer-to-initiator ratio and the monomer conversion), and the PDI should be low (typically < 1.5).[12][13]

Trustworthiness and Self-Validation

The protocols described herein are designed to be self-validating. The success of the polymerization is confirmed through the characterization of the resulting polymer. A linear evolution of molecular weight with monomer conversion and a consistently low polydispersity are strong indicators of a well-controlled polymerization. Furthermore, the presence of the initiator fragment at the polymer chain end, verifiable by NMR, confirms the initiation efficiency.

Conclusion

4-Benzyl-1-(2-bromo-2-methylpropanoyl)piperidine is a versatile functional initiator for ATRP, enabling the synthesis of well-defined polymers with a pendant benzylpiperidine group. The protocols and guidelines presented in this application note provide a solid foundation for researchers to utilize this initiator for the creation of novel polymeric materials with tailored properties for a variety of applications, particularly in the biomedical and pharmaceutical fields.

References

Sources

- 1. youtube.com [youtube.com]

- 2. Atom transfer radical polymerization - Wikipedia [en.wikipedia.org]

- 3. Use of functional ATRP initiators - Matyjaszewski Polymer Group - Carnegie Mellon University [cmu.edu]

- 4. labinsights.nl [labinsights.nl]

- 5. Fully Oxygen-Tolerant Visible-Light-Induced ATRP of Acrylates in Water: Toward Synthesis of Protein-Polymer Hybrids - PMC [pmc.ncbi.nlm.nih.gov]

- 6. ATRP Ligands & Initiators: Clean Functional Polymers [merckmillipore.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Styrene - Matyjaszewski Polymer Group - Carnegie Mellon University [cmu.edu]

- 9. youtube.com [youtube.com]

- 10. pubs.acs.org [pubs.acs.org]

- 11. GPC-NMR Analysis for Polymer Characterisation [intertek.com]

- 12. resolvemass.ca [resolvemass.ca]

- 13. ms-nmr.alfa-chemistry.com [ms-nmr.alfa-chemistry.com]

Precision Engineering of Bioactive Polymer Conjugates: The Functional Initiator Approach

Executive Summary

Incorporating bioactive moieties (drugs, peptides, targeting ligands) into polymers is a cornerstone of modern nanomedicine. While post-polymerization modification ("grafting-to") is common, it often suffers from steric hindrance and low conjugation efficiency. This guide details the Functional Initiator Approach ("grafting-from") , a superior strategy where the bioactive molecule itself initiates the polymerization. This ensures 1:1 stoichiometry, precise molecular weight control, and simplified purification.

This document focuses on two high-impact methodologies:

-

Drug-Initiated Ring-Opening Polymerization (ROP): Synthesizing Paclitaxel-Polylactide (PTX-PLA) prodrugs.

-

Bio-Functionalized Atom Transfer Radical Polymerization (ATRP): Creating Biotin-terminated polymers for avidin targeting.

Strategic Framework: Selecting the Chemistry

The choice of polymerization method depends on the stability of your bioactive moiety and the desired polymer backbone.

Comparative Analysis

| Feature | ATRP (Atom Transfer Radical Polymerization) | ROP (Ring-Opening Polymerization) | RAFT (Rev. Addition-Fragmentation Transfer) |

| Primary Use | Acrylates, Methacrylates, Styrenes | Polyesters (PLA, PCL, PLGA) | Acrylates, Acrylamides |

| Bioactive Linkage | Ester or Amide (via halide initiator) | Ester (via hydroxyl initiation) | Ester/Amide (via R-group of CTA) |

| Metal Catalyst | Copper (Cu) - Requires removal | Tin (Sn) or Zinc (Zn) | None (Organic CTA) |

| Bio-Compatibility | Moderate (Cu toxicity concern) | High (Biodegradable backbone) | High (Sulfur odor removal needed) |

| Target Application | Surface modification, Peptide conjugates | Drug Delivery (Prodrugs) | Protein conjugates, Hydrogels |

Workflow Visualization

The following diagram contrasts the "Grafting-To" vs. "Grafting-From" (Functional Initiator) approaches, highlighting the efficiency gap.

Figure 1: Comparison of conjugation strategies. The Functional Initiator approach avoids steric hindrance, ensuring every polymer chain carries exactly one bioactive unit.

Application Note: Drug-Initiated ROP

Case Study: Paclitaxel (PTX) initiated polymerization of L-Lactide.

The Principle

Paclitaxel contains a specific hydroxyl group at the C2' position that is highly reactive yet essential for microtubule binding. By using this -OH group to initiate the Ring-Opening Polymerization of lactide, we create a prodrug. The polymer chain protects the drug during circulation. Upon hydrolysis in the body, the polymer degrades, releasing the active free drug.

Critical Mechanism:

-

Initiation: The C2'-OH of PTX attacks the carbonyl of the lactide monomer, catalyzed by a metal complex (e.g., Sn(Oct)₂ or BDI-Zn).

-

Propagation: The ring opens, transferring the active hydroxyl to the end of the chain.

-

Result: PTX-Poly(L-Lactide) conjugate.

Reaction Pathway Diagram

Figure 2: Reaction pathway for Paclitaxel-initiated ROP. The drug serves as the nucleophilic initiator.

Detailed Protocol: Synthesis of PTX-PLA Conjugate

Objective: Synthesize a Paclitaxel-Poly(L-lactide) conjugate with a target molecular weight of 5,000 g/mol .

Materials & Pre-Treatment

-

Initiator: Paclitaxel (PTX) - Must be dried under vacuum (0.1 mmHg) for 24h at 40°C.

-

Monomer: L-Lactide - Recrystallize from ethyl acetate and dry under vacuum.

-

Catalyst: Tin(II) 2-ethylhexanoate (Sn(Oct)₂) - Distill under reduced pressure or use fresh stock.

-

Solvent: Toluene (Anhydrous) - Distill over sodium/benzophenone.

Experimental Procedure

Step 1: Reactor Preparation

-

Flame-dry a 25 mL Schlenk flask equipped with a magnetic stir bar.

-

Cycle between vacuum and dry nitrogen (N₂) three times to remove oxygen and moisture.

Step 2: Reagent Loading (Glovebox or Schlenk Line)

-

Under N₂ flow, add Paclitaxel (85.4 mg, 0.1 mmol).

-

Add L-Lactide (3.5 g, ~24.3 mmol) for a target Degree of Polymerization (DP) of ~240 (adjusted for conversion).

-

Add anhydrous Toluene (10 mL) via syringe.

-

Add Sn(Oct)₂ catalyst solution (approx. 1 mol% relative to monomer).

Step 3: Polymerization

-

Immerse the flask in an oil bath pre-heated to 110°C .

-

Stir at 300 RPM.

-

Time: Allow reaction to proceed for 12–24 hours. Note: Conversion kinetics should be monitored via NMR.

Step 4: Termination & Purification

-

Cool the flask to room temperature.

-

Dilute the viscous mixture with 5 mL of Dichloromethane (DCM).

-

Precipitation: Dropwise add the polymer solution into 200 mL of cold Diethyl Ether (-20°C) under vigorous stirring. The PTX-PLA will precipitate as a white solid.

-

Filter and dry under vacuum at 40°C for 48 hours.

Quality Control & Validation (Self-Validating Systems)

To ensure the protocol worked, you must prove the drug is covalently attached, not just physically mixed.

Validation Metrics Table

| Method | What to Measure | Success Criteria (Self-Validation) |

| ¹H NMR (CDCl₃) | End-group analysis | Shift of C2'-H: The proton at the C2' position of PTX shifts from ~4.7 ppm (free drug) to ~5.6 ppm (conjugated) . This shift confirms covalent ester formation. |

| GPC (Gel Permeation Chromatography) | Molecular Weight | Monomodal peak. No low-MW peak corresponding to free PTX. PDI < 1.2 indicates controlled polymerization. |

| HPLC | Free Drug Content | Inject sample. Absence of peak at PTX retention time confirms 100% conjugation efficiency. |

Troubleshooting Guide

-

Problem: High PDI (>1.5).

-

Cause: Moisture contamination initiating competing chains (water acts as an initiator).

-

Solution: Re-dry lactide and toluene. Ensure Schlenk line is leak-proof.

-

-

Problem: No polymerization.

-

Cause: Catalyst poisoned or PTX hydroxyl inactive.

-

Solution: Verify Sn(Oct)₂ activity. Ensure PTX is not a hydrate form.

-

Application Note: Bio-Functional ATRP Initiators

For conjugating peptides or targeting ligands (e.g., Biotin, Folate) that cannot survive ROP temperatures, ATRP is preferred due to milder conditions.

Synthesis of Functional Initiator

To use a bioactive molecule in ATRP, you must first attach a halide group (usually a bromide).

-

Reagent:

-Bromoisobutyryl bromide (BiBB). -

Reaction: React BiBB with an amine or hydroxyl group on the bioactive molecule (e.g., Biotin-NH₂).

-

Product: Biotin-Br (Macro-initiator).

Protocol Snapshot

-

Dissolve Biotin-NH₂ in DMF with Triethylamine (TEA).

-

Add BiBB dropwise at 0°C. Stir for 24h.

-

Purify via extraction or column chromatography.

-

Polymerize: Use Biotin-Br to initiate N-isopropylacrylamide (NIPAAm) using CuBr/PMDETA catalyst system in water/methanol at room temperature.

References

-

Tong, R., & Cheng, J. (2008). Paclitaxel-Initiated, Controlled Ring-Opening Polymerization for the Synthesis of Polymer-Drug Conjugates.[1] Angewandte Chemie International Edition, 47(26), 4830–4834. Link

-

Matyjaszewski, K., & Tsarevsky, N. V. (2009). Nanostructured functional materials prepared by atom transfer radical polymerization.[2][3] Nature Chemistry, 1, 276–288. Link

-

Siegwart, D. J., Oh, J. K., & Matyjaszewski, K. (2012). ATRP in the design of functional materials for biomedical applications.[2][4] Progress in Polymer Science, 37(1), 18-37. Link

-

Moad, G., Rizzardo, E., & Thang, S. H. (2005). Living Radical Polymerization by the RAFT Process.[4] Australian Journal of Chemistry, 58(6), 379-410. Link

Sources

- 1. Drug-Initiated, Controlled Ring-Opening Polymerization for the Synthesis of Polymer-Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]

- 2. ATRP in the design of functional materials for biomedical applications - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Versatile Routes to Functional RAFT chain transfer agents - The University of Nottingham [nottingham.ac.uk]

Troubleshooting & Optimization

Technical Support Center: Post-ATRP Purification

A Senior Application Scientist's Guide to Removing Copper Catalysts from Atom Transfer Radical Polymerization (ATRP) Reactions

Welcome to the Technical Support Center for post-ATRP purification. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into the effective removal of copper catalysts from your polymer products. As a Senior Application Scientist, my goal is to not only provide you with step-by-step protocols but also to explain the underlying principles to empower you to make informed decisions and troubleshoot effectively.

The Imperative of Copper Removal

Atom Transfer Radical Polymerization (ATRP) is a powerful tool for synthesizing well-defined polymers with controlled architectures. However, the presence of residual copper catalyst in the final product can be detrimental, particularly for biomedical applications where toxicity is a major concern, and for applications where the catalyst can interfere with the material's properties or downstream functionalization. Therefore, efficient removal of the copper catalyst is a critical step in any ATRP workflow.

Choosing Your Purification Strategy

The optimal method for copper removal depends on several factors, including the properties of your polymer (e.g., polarity, solubility, functional groups), the scale of your reaction, and the desired level of purity. Below is a comparative overview of the most common techniques.

| Method | Efficiency | Scalability | Cost | Polymer Compatibility | Key Considerations |

| Column Chromatography (Alumina/Silica) | High | Lab-scale; challenging for >10 g.[1] | Moderate | Good for non-polar to moderately polar polymers.[2] | Polymer may adhere to the stationary phase, leading to yield loss.[3] |

| Precipitation | Moderate to High | Excellent | Low | Dependent on finding a suitable solvent/non-solvent system. | May require multiple cycles for high purity. |

| Ion-Exchange Resin | High | Good | Moderate | Broad compatibility, including functional polymers. | Resin choice and regeneration are important factors.[1] |

| Liquid-Liquid Extraction | Moderate | Good | Low | Best for polymers with distinct solubility properties. | Can be labor-intensive and may require large solvent volumes. |

In-Depth Purification Protocols

Here, we provide detailed, step-by-step methodologies for the most effective copper removal techniques.

Column Chromatography over Alumina

This is a widely used and effective method for removing copper catalysts, especially for non-polar and moderately polar polymers on a laboratory scale.[2] The principle lies in the adsorption of the polar copper-ligand complex onto the polar surface of the alumina.

Underlying Principle: The Role of Oxidation and Adsorption

For efficient removal by alumina chromatography, it is crucial to first oxidize the copper(I) species to copper(II). Cu(II) complexes, being more ionic and polar, have a stronger affinity for the alumina stationary phase compared to their Cu(I) counterparts. This is typically achieved by simply exposing the reaction mixture to air upon completion. The mechanism of adsorption involves the interaction of the copper complex with the hydroxyl groups on the alumina surface, forming inner-sphere complexes.[4]

Choosing the Right Alumina:

-

Neutral Alumina: The most versatile and recommended choice for most ATRP polymers, especially those with functional groups that are sensitive to acidic or basic conditions.[2]

-

Basic Alumina: Can be used for basic and neutral compounds but may cause degradation of polymers with ester groups or other base-sensitive functionalities.

-

Acidic Alumina: Generally avoided for ATRP polymers as it can lead to side reactions and degradation.

Experimental Protocol: Alumina Column Chromatography

-

Reaction Quenching and Oxidation: Upon completion of the ATRP reaction, open the flask to the air and stir for 15-30 minutes. This will oxidize the Cu(I) to the more readily removed Cu(II), typically indicated by a color change from reddish-brown to blue-green.

-

Dilution: Dilute the viscous polymer solution with a suitable solvent (e.g., THF, dichloromethane) to reduce its viscosity and ensure smooth passage through the column.[5]

-

Column Packing:

-

Select a glass column with an appropriate diameter and length for the scale of your reaction. A general guideline is to use approximately 10-20 g of alumina per gram of crude polymer.

-

Place a small plug of glass wool or cotton at the bottom of the column.

-

Add a layer of sand (approx. 1 cm).

-

Prepare a slurry of neutral alumina in the chosen elution solvent and pour it into the column.

-

Gently tap the column to ensure even packing and remove any air bubbles.

-

Add another layer of sand on top of the alumina bed.

-

-

Elution:

-

Carefully load the diluted polymer solution onto the top of the column.

-

Begin eluting with the chosen solvent. The blue/green copper complex should adsorb at the top of the column.[5]

-

Collect the fractions containing your polymer. The progress of the polymer elution can be monitored by thin-layer chromatography (TLC) if applicable.

-

Wash the column with additional solvent to ensure complete recovery of the polymer.

-

-

Polymer Recovery: Combine the polymer-containing fractions and remove the solvent under reduced pressure.

Caption: Workflow for Copper Removal using Alumina Column Chromatography.

Precipitation

Precipitation is a simple, cost-effective, and highly scalable method for polymer purification. It relies on the differential solubility of the polymer and the copper catalyst in a solvent/non-solvent system.

Underlying Principle: Solubility Differences

The polymer is soluble in a "good" solvent, while the copper catalyst and unreacted monomer are soluble in a "poor" solvent (non-solvent) for the polymer. By dissolving the crude polymer in a minimal amount of a good solvent and then adding this solution to a large excess of a non-solvent, the polymer precipitates out, leaving the impurities behind in the solution.

Experimental Protocol: Purification by Precipitation

-

Solvent Selection: Choose an appropriate solvent/non-solvent pair for your polymer. Some common examples are provided in the table below.

-

Dissolution: Dissolve the crude polymer mixture in a minimal amount of the "good" solvent.

-

Precipitation: Slowly add the polymer solution to a large excess (typically 10-20 times the volume of the good solvent) of the cold, stirring "poor" solvent.

-

Isolation: Collect the precipitated polymer by filtration or centrifugation.

-

Washing: Wash the polymer with fresh, cold non-solvent to remove any remaining impurities.

-

Drying: Dry the purified polymer under vacuum to a constant weight.

-

Reprecipitation (Optional): For higher purity, the precipitation process can be repeated 2-3 times.

Common Solvent/Non-Solvent Pairs for Polymer Precipitation:

| Polymer Type | Good Solvent | Poor Solvent (Non-Solvent) |

| Polystyrene (PS) | THF, Toluene, Dichloromethane | Methanol, Hexane |

| Poly(methyl methacrylate) (PMMA) | THF, Acetone, Dichloromethane | Methanol, Hexane, Water |

| Poly(n-butyl acrylate) (PnBA) | THF, Toluene, Ethyl Acetate | Methanol/Water mixture, Hexane |

| Poly(ethylene glycol) (PEG)-based polymers | Dichloromethane, THF | Diethyl ether, Hexane |

| Poly(N-isopropylacrylamide) (PNIPAM) | THF, DMF | Diethyl ether, Hexane |

Ion-Exchange Resins

Using ion-exchange resins is a highly efficient method for removing copper ions, especially for functional polymers where other methods might be problematic.[1] Acidic cation exchange resins are commonly used.

Underlying Principle: Cation Exchange

The cationic copper-ligand complex in the polymer solution is exchanged for the protons (H⁺) on the acidic resin.[3] This process is highly effective as the equilibrium favors the binding of the multivalent copper complex to the resin.[1]

Experimental Protocol: Purification using Ion-Exchange Resin

-

Resin Selection and Preparation:

-

Choose a macroporous acidic cation exchange resin (e.g., Dowex® MSC-1, Amberlite® IR120).

-

Wash the resin thoroughly with deionized water and then with the solvent used to dissolve the polymer.

-

-

Batch Method:

-

Dissolve the crude polymer in a suitable solvent.

-

Add the prepared resin to the polymer solution (a significant excess of resin is recommended).[1]

-

Stir the mixture at room temperature for several hours (the time required depends on the polymer, solvent, and specific resin).

-

Filter off the resin.

-

-

Column Method:

-

Pack a column with the prepared resin.

-

Pass the polymer solution through the column.

-

Wash the column with additional solvent to ensure complete recovery of the polymer.

-

-

Polymer Recovery: Concentrate the purified polymer solution under reduced pressure.

Caption: Workflow for Copper Removal using Ion-Exchange Resin (Batch Method).

Troubleshooting Guide & FAQs

Q1: My polymer solution is still blue/green after passing through an alumina column. What should I do?

A1: This indicates incomplete copper removal. Here are some potential causes and solutions:

-

Insufficient Alumina: The capacity of the alumina may have been exceeded. Try using a larger amount of alumina (e.g., increase from 10 g to 20 g per gram of polymer) or pass the solution through the column a second time.[2]

-

Column Channeling: The polymer solution may have created channels in the alumina bed, leading to poor contact. Ensure the column is packed evenly and consider using a wider, shorter column.

-

Incomplete Oxidation: If a significant amount of Cu(I) remains, it will not bind as strongly to the alumina. Ensure you have allowed sufficient time for oxidation by exposing the solution to air with stirring.

-

High Polymer Polarity: Very polar polymers may have a stronger interaction with the alumina, competing with the copper complex for binding sites and also leading to co-elution. For highly polar polymers, consider using ion-exchange resin or liquid-liquid extraction.[2]

-

Ligand Choice: Some ligands form very stable and less polar complexes with copper, which are more difficult to remove. The choice of ligand can significantly impact the ease of purification.[6]

Q2: I am getting a low yield of my polymer after purification. What are the likely causes?

A2: Low polymer yield is a common issue. Consider the following:

-

Adsorption to Alumina/Silica: Your polymer may be adsorbing to the stationary phase. This is more common with polar or functional polymers. Try using a more polar elution solvent or switch to a different purification method like precipitation.

-

Precipitation Issues:

-

The polymer may be partially soluble in the non-solvent. Try a different non-solvent or perform the precipitation at a lower temperature.

-

The polymer may have oiled out instead of precipitating as a solid, making it difficult to collect. Ensure you are adding the polymer solution slowly to a vigorously stirred, large excess of the non-solvent.

-

-

Losses during Transfers: Be mindful of mechanical losses during filtration, transfers between flasks, and scraping of the dried product.

Q3: Can I use silica gel instead of alumina for column chromatography?

A3: Yes, silica gel can also be used for copper removal.[3] Like alumina, it is a polar adsorbent. The choice between silica and alumina may depend on the specific polymer and solvent system. It is often beneficial to run a small-scale test (e.g., on a TLC plate) to see which adsorbent provides better separation.

Q4: How can I quantify the amount of residual copper in my purified polymer?

A4: For applications requiring very low copper content, it is essential to quantify the residual amount. The most common and sensitive method is Inductively Coupled Plasma - Mass Spectrometry (ICP-MS) . Atomic Absorption Spectroscopy (AAS) is also a suitable technique.[2]

Q5: My polymer has amine functional groups. Are there any special considerations for purification?

A5: Yes, polymers with amine or other basic functional groups can be challenging to purify by column chromatography on acidic or even neutral alumina due to strong interactions. In such cases, using a basic alumina column or, more preferably, an ion-exchange resin is recommended. Liquid-liquid extraction with an aqueous solution of a chelating agent like EDTA can also be effective.[2]

References

-

Matyjaszewski, K., & Xia, J. (2001). Atom Transfer Radical Polymerization. Chemical Reviews, 101(9), 2921-2990. [Link]

-

Matyjaszewski, K., et al. (2000). Removal of Copper-Based Catalyst in Atom Transfer Radical Polymerization Using Ion Exchange Resins. Macromolecules, 33(19), 6981-6983. [Link]

-

Various Authors. (2012). Which is the best and fastest technique to remove copper after polymerization reactions by ATRP?. ResearchGate. [Link]

-

Matyjaszewski Polymer Group, Carnegie Mellon University. Catalyst Removal. [Link]

-

Simons, M., et al. (2020). An isocyanide ligand for the rapid quenching and efficient removal of copper residues after Cu/TEMPO-catalyzed aerobic alcohol oxidation and atom transfer radical polymerization. Chemical Science, 11(18), 4855-4862. [Link]

-

Tang, W., & Matyjaszewski, K. (2007). Effects of Initiator and Ligand Structures on Atom Transfer Radical Polymerization of Styrene. Macromolecules, 40(6), 1858-1863. [Link]

-

Fantin, M., et al. (2019). Mechanistically Guided Predictive Models for Ligand and Initiator Effects in Copper-Catalyzed Atom Transfer Radical Polymerization (Cu-ATRP). Journal of the American Chemical Society, 141(17), 7173-7182. [Link]

-

YouTube. (2022). Atom Transfer Radical Polymerization (ATRP) - Reaction Setup. [Link]

-

Anastasaki, A., et al. (2015). Copper-Mediated Living Radical Polymerization (Atom Transfer Radical Polymerization and Copper(0) Mediated Polymerization): From Fundamentals to Bioapplications. Chemical Reviews, 116(3), 835-877. [Link]

-

Tsarevsky, N. V., & Matyjaszewski, K. (2007). "Green" Atom Transfer Radical Polymerization: From Mechanistic Understanding to Applications. Accounts of Chemical Research, 40(11), 1345-1353. [Link]

-

Li, M., & Matyjaszewski, K. (2019). A Review of ARGET ATRP. Macromolecular Rapid Communications, 40(1), 1800627. [Link]

-

Gody, G., et al. (2016). A Practical Guide to RAFT Polymerization in the Presence of Air. Polymer Chemistry, 7(37), 5763-5772. [Link]

-